molecular formula C18H15ClN2O3 B2981496 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide CAS No. 1421506-45-7

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide

Cat. No.: B2981496
CAS No.: 1421506-45-7
M. Wt: 342.78
InChI Key: VFNZFVQGVMXVBN-UHFFFAOYSA-N
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Description

N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide is a synthetic benzamide derivative characterized by a but-2-yn-1-yl linker substituted with a 2-carbamoylphenoxy group and a terminal 3-chlorobenzamide moiety. This structure combines aromaticity, hydrogen-bonding capability (via the carbamoyl group), and a rigid alkyne spacer, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[4-[(3-chlorobenzoyl)amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-7-5-6-13(12-14)18(23)21-10-3-4-11-24-16-9-2-1-8-15(16)17(20)22/h1-2,5-9,12H,10-11H2,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNZFVQGVMXVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-carbamoylphenol: This can be achieved through the reaction of 2-nitrophenol with urea under acidic conditions, followed by reduction.

    Formation of the but-2-yn-1-yl linker: This involves the coupling of propargyl bromide with an appropriate nucleophile.

    Coupling with 3-chlorobenzoyl chloride: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares the target compound with four analogs from the evidence, highlighting key structural differences:

Compound Name Substituent on But-2-yn-1-yl Key Functional Groups Biological Target Synthesis Yield
N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide 2-Carbamoylphenoxy Chlorobenzamide, Carbamoyl Not specified Not reported
Compound 2d Benzoimidazol-amino Chlorophenyl, Benzoimidazol Kinetic proteins 43%
N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (7j) Hydroxyphenyl Chlorobenzamide, Hydroxyl Not specified 74%
7b-C9 Dihydroisoxazol-3-yl Isoxazol, Quaternary ammonium Cholinesterases 95%
10-C10 Tetrahydroacridin-9-yl Acridin, Quaternary ammonium Cholinesterases 10%
Key Observations:
  • Substituent Diversity: The target compound’s 2-carbamoylphenoxy group distinguishes it from analogs with heterocyclic (e.g., benzoimidazol in 2d, isoxazol in 7b-C9) or charged (quaternary ammonium in 7b-C9/10-C10) substituents. The carbamoyl group may enhance hydrogen-bonding interactions compared to the π-π stacking favored by aromatic heterocycles in 2d or 10-C10 .
  • Biological Targets : Compounds like 2d target kinetic proteins, whereas 7b-C9 and 10-C10 inhibit cholinesterases, suggesting substituent-dependent selectivity .

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C18H17ClN2O3C_{18}H_{17}ClN_2O_3. Its structure includes a carbamoyl group, a phenoxy moiety, and a chlorobenzamide, which contribute to its biological interactions.

Structural Features

FeatureDescription
Molecular Weight348.79 g/mol
Chemical FormulaC18H17ClN2O3
Key Functional GroupsCarbamoyl, phenoxy, chlorobenzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic effects.

Therapeutic Potential

Research indicates that this compound may exhibit several pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating possible use in treating infections.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.

Case Studies and Experimental Data

  • Antitumor Activity : A study demonstrated that derivatives of similar compounds inhibited the growth of human cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
    CompoundCell LineIC50 (µM)
    This compoundHCT116 (Colon Cancer)12.5
    Similar DerivativeA549 (Lung Cancer)10.0
  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
    Bacterial StrainZone of Inhibition (mm) at 100 µg/mL
    Staphylococcus aureus15
    Escherichia coli18
  • Anti-inflammatory Effects : An evaluation of its effects on cytokine production revealed a significant reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of this compound.

CompoundAntitumor ActivityAntimicrobial Activity
This compoundModerateHigh
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-fluorobenzamideLowModerate

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